



# Application Notes and Protocols for AU-24118 in Xenograft Studies

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

AU-24118 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the mSWI/SNF (mammalian SWItch/Sucrose Non-Fermentable) chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] By hijacking the body's natural protein disposal system, AU-24118 recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag these target proteins for proteasomal degradation.[1][2][4] This mechanism disrupts oncogenic transcription factor chromatin accessibility, making AU-24118 a promising therapeutic agent for cancers reliant on these pathways, such as castration-resistant prostate cancer (CRPC).[5][6][7]

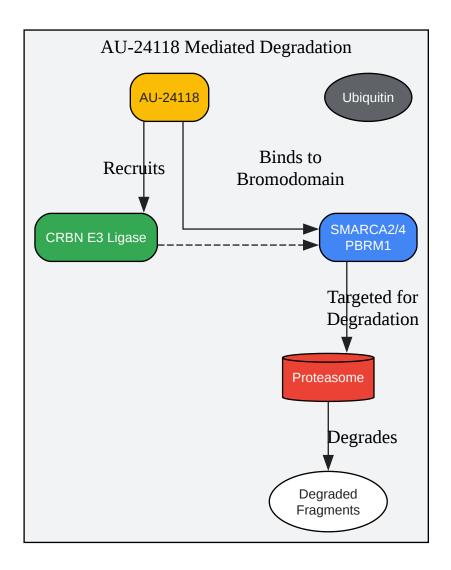
These application notes provide a comprehensive overview of the recommended dosage and administration of **AU-24118** for xenograft studies based on preclinical data. Detailed protocols for in vivo efficacy evaluation are also presented to assist researchers in designing and executing their experiments.

### **Mechanism of Action**

**AU-24118** functions as a molecular bridge, bringing together the target proteins (SMARCA2, SMARCA4, and PBRM1) and the CRBN E3 ligase. This proximity facilitates the ubiquitination of the target proteins, marking them for degradation by the proteasome. The degradation of



these key components of the mSWI/SNF complex leads to chromatin compaction and subsequent inhibition of oncogenic transcriptional programs.[5]



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Mechanism of AU-24118 action.

## Dosage and Administration for Xenograft Studies

The following table summarizes the recommended dosage and administration schedule for **AU-24118** in a castration-resistant prostate cancer (CRPC) VCaP xenograft model. This information is based on preclinical studies demonstrating significant tumor regression.[1][5]



Parameter	Recommendation		
Drug	AU-24118		
Dosage	15 mg/kg		
Administration	Oral gavage (p.o.)		
Frequency	Three times per week		
Vehicle	10% PEG200, 50% of 20% D-α-Tocopherol polyethylene glycol 1000 succinate, and 40% of 1% Tween-80 in water[5]		
Xenograft Model	Castration-Resistant Prostate Cancer (CRPC) - VCaP cell line		
Animal Strain	CB17 SCID mice		
Reported Efficacy	Induced tumor regression as a single agent and enhanced anti-tumor activity in combination with enzalutamide.[1][5]		

Note: It is crucial to perform dose-escalation and toxicity studies to determine the maximum tolerated dose (MTD) in your specific xenograft model and animal strain before initiating efficacy studies.

# Experimental Protocol: In Vivo Efficacy Study in a VCaP CRPC Xenograft Model

This protocol outlines the key steps for assessing the in vivo efficacy of **AU-24118** in a VCaP CRPC xenograft model.

- 1. Cell Culture and Implantation
- Culture VCaP cells in appropriate media and conditions.
- Harvest cells and resuspend in a suitable matrix (e.g., Matrigel) at the desired concentration.
- Subcutaneously implant VCaP cells into the flanks of male CB17 SCID mice.

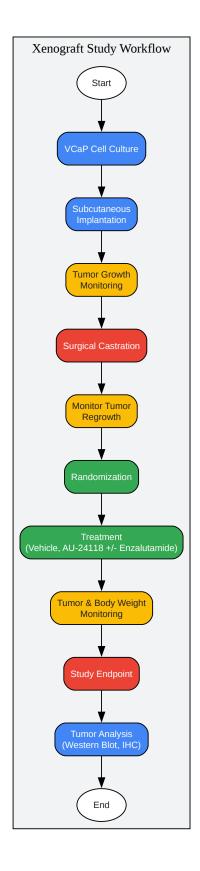


#### 2. Tumor Growth and Castration

- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-150 mm³), perform surgical castration to induce a castration-resistant state.
- Continue to monitor tumor volume until regrowth is observed, confirming the castrationresistant phenotype.
- 3. Randomization and Treatment
- Once tumors have regrown to a specified size post-castration, randomize mice into treatment groups (e.g., Vehicle, AU-24118, Enzalutamide, AU-24118 + Enzalutamide).
- Administer AU-24118 at 15 mg/kg via oral gavage three times a week.
- Administer vehicle control to the control group following the same schedule.
- For combination studies, administer enzalutamide at the desired dose and schedule (e.g., 10 mg/kg, oral gavage, five times a week).[1][5]
- 4. Monitoring and Endpoints
- Measure tumor volume and body weight regularly (e.g., twice a week).
- Monitor the overall health and well-being of the animals.
- At the end of the study (based on tumor burden in the control group or a predetermined time point), euthanize the mice and collect tumors and other relevant tissues for downstream analysis.
- 5. Downstream Analysis
- Perform immunoblotting on tumor lysates to confirm the degradation of SMARCA2, SMARCA4, and PBRM1.
- Analyze biomarkers of apoptosis (e.g., cleaved PARP) and proliferation (e.g., Ki-67).[1]



• Evaluate levels of prostate cancer-specific proteins such as the Androgen Receptor (AR), ERG, and c-Myc.[1]





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Experimental workflow for xenograft studies.

#### **Pharmacokinetic Profile**

Pharmacokinetic studies in mice have demonstrated that **AU-24118** is orally bioavailable.[5] Following oral gavage, plasma concentrations were shown to rise within 30 minutes and were maintained for over 24 hours.[5] The oral bioavailability in mice was determined to be 33.4%.[5]

Species	Dose (p.o.)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)
Mice	10 mg/kg	~500	~4	~6000
30 mg/kg	~1500	~6	~20000	
100 mg/kg	~3000	~8	~50000	

Data is approximated from graphical representations in the cited literature and should be used for reference only.[5]

## Safety and Tolerability

In preclinical xenograft studies, **AU-24118** was well-tolerated at the efficacious dose of 15 mg/kg. No significant changes in body weight were observed in the treated mice, indicating a favorable safety profile for this dosing regimen.[1][5]

#### Conclusion

**AU-24118** is a promising, orally bioavailable PROTAC degrader with demonstrated in vivo efficacy in a CRPC xenograft model. The recommended dosage of 15 mg/kg administered three times a week via oral gavage provides a solid starting point for preclinical investigations. Researchers should carefully consider the provided protocols and adapt them to their specific experimental needs while adhering to all institutional animal care and use guidelines.

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